![molecular formula C7H11BrO2 B1587140 Allyl 2-bromo-2-methylpropionate CAS No. 40630-82-8](/img/structure/B1587140.png)
Allyl 2-bromo-2-methylpropionate
Overview
Description
Allyl 2-bromo-2-methylpropionate, also known as prop-2-enyl 2-bromo-2-methylpropanoate, is a compound with the molecular formula C7H11BrO2 . It exhibits promising therapeutic potential against various afflictions and plays a pivotal role as an intermediary in pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of Allyl 2-bromo-2-methylpropionate can be represented by the linear formula BrC(CH3)2CO2CH2CH=CH2 . The compound has a molecular weight of 207.07 g/mol .Physical And Chemical Properties Analysis
Allyl 2-bromo-2-methylpropionate has a boiling point of 50-51 °C/12 mmHg and a density of 1.302 g/mL at 25 °C . Its refractive index at 20°C is 1.462 .Scientific Research Applications
Chemical Synthesis Intermediate
Allyl 2-bromo-2-methylpropionate: is widely used as an intermediate in chemical syntheses. Its structure, containing both a bromo group and an allyl group, makes it a versatile reagent for forming carbon-carbon bonds through various reactions such as cross-coupling reactions .
Polymerization Initiator
This compound serves as an initiator for atom transfer radical polymerization (ATRP), a method of controlled radical polymerization that allows for the synthesis of polymers with precise structures . It’s particularly useful for generating polymers with defined end-groups, which can be further functionalized.
Material Science Research
In material science, Allyl 2-bromo-2-methylpropionate is utilized to modify the surface properties of materials. By grafting this molecule onto surfaces, researchers can alter hydrophobicity, adhesion, and other characteristics important for material performance .
Medicinal Chemistry
The bromo and ester groups present in Allyl 2-bromo-2-methylpropionate are functional groups of interest in medicinal chemistry. They can be used to create prodrugs or to modify pharmacokinetic properties of therapeutic agents .
Organic Electronics
In the field of organic electronics, Allyl 2-bromo-2-methylpropionate can be employed to synthesize organic semiconductors. These semiconductors are used in devices like organic light-emitting diodes (OLEDs) and solar cells .
Catalysis
Allyl 2-bromo-2-methylpropionate: can act as a ligand or a co-catalyst in various catalytic systems. Its ability to coordinate to metal centers is valuable in catalysis research, particularly in the development of new catalytic processes .
Bioconjugation
The compound’s reactive groups make it suitable for bioconjugation applications. It can be used to attach biomolecules to various substrates or to each other, which is useful in biochemistry and molecular biology studies .
Environmental Science
In environmental science, Allyl 2-bromo-2-methylpropionate can be used to study degradation processes and to develop methods for the removal of organic pollutants from the environment .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Allyl 2-bromo-2-methylpropionate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Allyl 2-bromo-2-methylpropionate . These factors include temperature, pH, and the presence of other chemical compounds.
properties
IUPAC Name |
prop-2-enyl 2-bromo-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-4-5-10-6(9)7(2,3)8/h4H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPLNCYPGHUSGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403930 | |
Record name | Allyl 2-bromo-2-methylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-bromo-2-methylpropionate | |
CAS RN |
40630-82-8 | |
Record name | Allyl 2-bromo-2-methylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl 2-bromo-2-methylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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